

An In-depth Technical Guide to Iodoacetyl-LC-biotin: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: Iodoacetyl-LC-biotin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Iodoacetyl-LC-biotin**, a key reagent for the biotinylation of sulfhydryl-containing molecules. With the CAS number 93285-75-7, this molecule is an indispensable tool in various biochemical and cellular assays.^{[1][2][3][4][5]} This document will delve into its chemical and physical properties, detailed experimental protocols for its use, and its application in studying cellular pathways.

Core Properties and Specifications

Iodoacetyl-LC-biotin is a sulfhydryl-reactive biotinylation reagent.^{[1][2][6]} Its structure features a biotin moiety linked to an iodoacetyl group via a long-chain (LC) spacer arm.^{[1][3]} The iodoacetyl group specifically reacts with free sulfhydryl (-SH) groups, typically found on cysteine residues in proteins, to form a stable and irreversible thioether bond.^{[2][4][7]} The long spacer arm, approximately 27.1 Å in length, helps to minimize steric hindrance, allowing for efficient interaction between the biotin tag and its binding partners, such as avidin or streptavidin.^{[1][6][7]}

Property	Value	Source(s)
CAS Number	93285-75-7	[1][3][4][5]
Molecular Formula	C18H31IN4O3S	[1][3][5]
Molecular Weight	510.43 g/mol	[1][3][6][8]
Spacer Arm Length	27.1 Å	[1][6][7]
Appearance	White to off-white solid powder	[3]
Solubility	Insoluble in water; Soluble in organic solvents such as DMSO and DMF	[1][4][8]
Reactive Group	Iodoacetyl	[1]
Target Moiety	Sulfhydryl groups (-SH)	[1][2]
Optimal Reaction pH	7.5 - 8.5	[4][6][7]
Storage	Desiccate at -20°C, protected from light	[1][3][5]

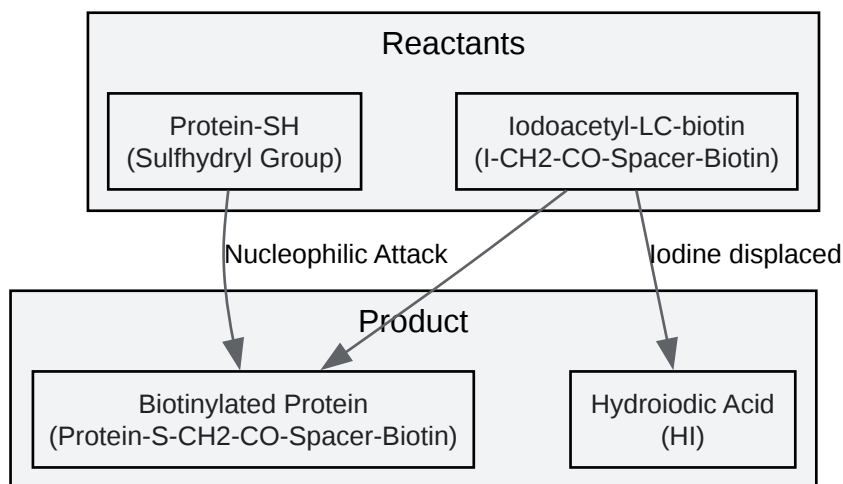
Reaction Mechanism and Workflow

The fundamental application of **Iodoacetyl-LC-biotin** lies in its ability to covalently label proteins and other molecules containing free sulfhydryl groups. This process, known as biotinylation, is a cornerstone of many detection and purification strategies in molecular biology and proteomics.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution where the thiol group of a cysteine residue attacks the carbon atom of the iodoacetyl group, displacing the iodine atom and forming a stable thioether linkage. This reaction is most efficient at a slightly alkaline pH (7.5-8.5). It is crucial to perform the reaction in the dark to prevent the formation of free iodine, which can lead to non-specific reactions with other amino acid residues like tyrosine.[6]

Reaction of Iodoacetyl-LC-biotin with a Sulfhydryl Group



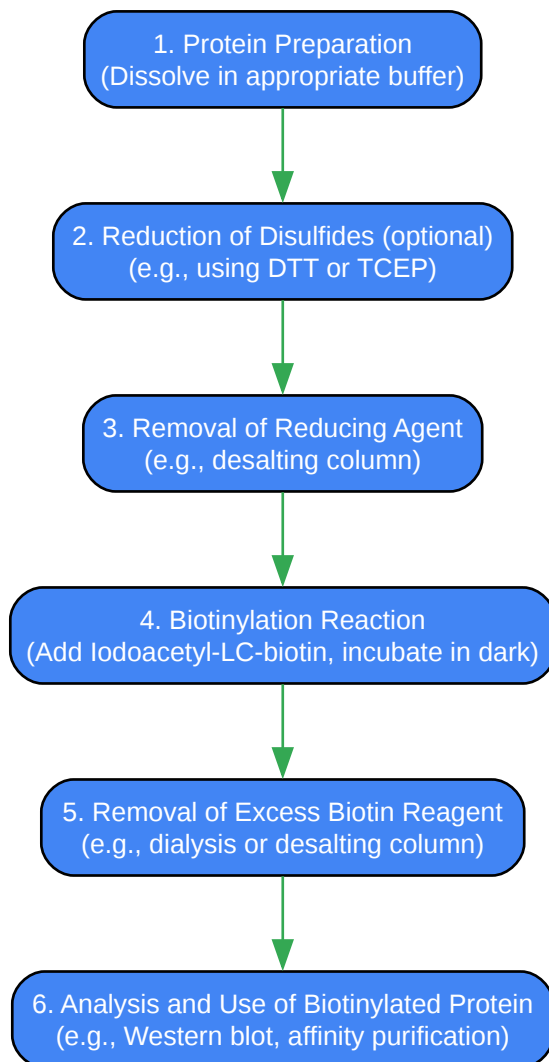
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Caption: Covalent bond formation between a protein's sulfhydryl group and **Iodoacetyl-LC-biotin**.

General Experimental Workflow

A typical workflow for protein biotinylation using **Iodoacetyl-LC-biotin** involves several key steps, starting from sample preparation to the final purification of the labeled protein.

General Workflow for Protein Biotinylation



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Caption: Step-by-step workflow for labeling proteins with **Iodoacetyl-LC-biotin**.

Detailed Experimental Protocols

Protocol 1: Biotinylation of IgG Antibodies

This protocol describes the biotinylation of Immunoglobulin G (IgG) by first reducing the hinge-region disulfide bonds to expose free sulfhydryl groups.

Materials:

- IgG solution (1-10 mg/mL)
- 2-Mercaptoethylamine•HCl (2-MEA)
- Reaction Buffer: 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3[9]
- **Iodoacetyl-LC-biotin**
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column

Procedure:

- Reduction of IgG:
 - Prepare the IgG solution in a suitable buffer (e.g., 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0).[9]
 - Add 2-MEA to the IgG solution to a final concentration of 50 mM.[9]
 - Incubate the mixture for 90 minutes at 37°C.[9]
 - Allow the solution to cool to room temperature.[9]
 - Remove the excess 2-MEA using a desalting column equilibrated with the Reaction Buffer.[9]
- Biotinylation:
 - Immediately before use, prepare a 4 mM solution of **Iodoacetyl-LC-biotin** in DMF or DMSO.[9][10]
 - Add the **Iodoacetyl-LC-biotin** solution to the reduced IgG solution. A 3- to 5-fold molar excess of the biotin reagent over the available sulfhydryl groups is generally recommended.[9]

- Incubate the reaction mixture for 90 minutes at room temperature in the dark.[\[9\]](#)[\[10\]](#)
- Purification:
 - Remove the non-reacted **Iodoacetyl-LC-biotin** by passing the mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[\[9\]](#)
 - Alternatively, dialysis can be performed to remove the excess reagent.[\[10\]](#)
 - The purified biotinylated IgG is now ready for downstream applications.

Protocol 2: Labeling of Cysteine-Containing Peptides

This protocol is suitable for labeling synthetic or purified peptides containing one or more cysteine residues.

Materials:

- Peptide solution (1-5 mg/mL)
- Reaction Buffer: 50 mM Tris, 10 mM EDTA, 0.15 M NaCl, pH 8.3[\[11\]](#)
- **Iodoacetyl-LC-biotin**
- DMF or DMSO

Procedure:

- Peptide Preparation:
 - Dissolve the peptide in the Reaction Buffer. If the peptide has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.
- Biotinylation:
 - Prepare a stock solution of **Iodoacetyl-LC-biotin** in DMF or DMSO (e.g., 2 mg/mL).[\[11\]](#)

- Add a 2- to 5-fold molar excess of the **Iodoacetyl-LC-biotin** solution to the peptide solution.[\[11\]](#)
- Incubate the reaction for 90 minutes at room temperature in the dark.[\[11\]](#)
- Purification:
 - Purify the biotinylated peptide from excess reagent using size-exclusion chromatography or reverse-phase HPLC.

Applications in Research

Iodoacetyl-LC-biotin serves as a powerful probe in various research areas, particularly in proteomics and cell biology, to investigate the role of cysteine residues in protein function and signaling.

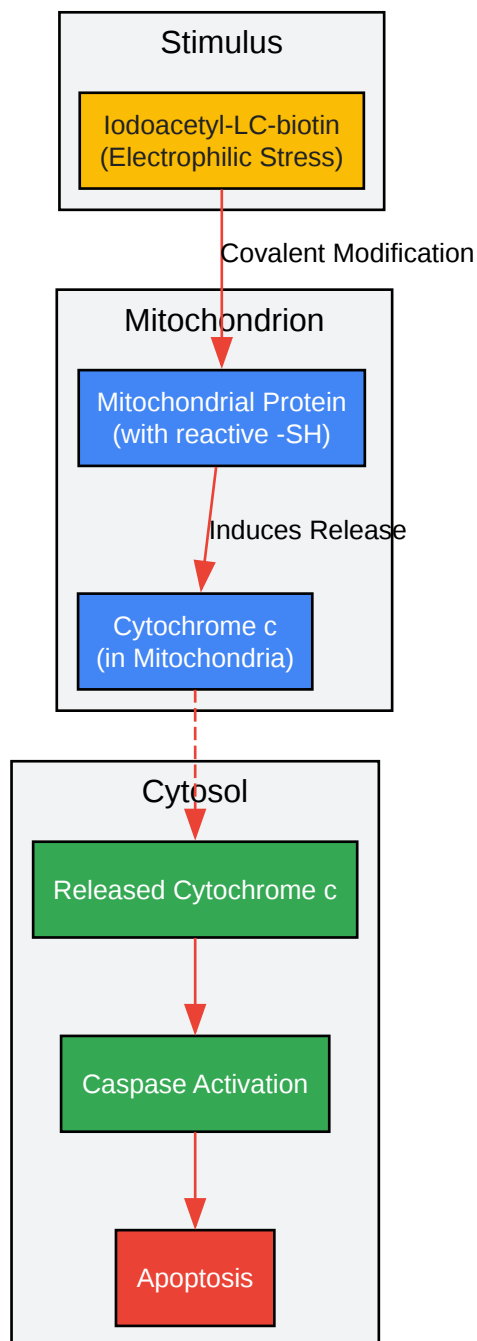
Identification of Electrophile-Sensitive Proteins

Iodoacetyl-LC-biotin is used as a model electrophile to identify proteins that are susceptible to modification by reactive electrophilic species.[\[12\]](#)[\[13\]](#) This is crucial for understanding cellular responses to oxidative stress and the mechanisms of action of certain drugs and toxins. By treating cells or cell lysates with **Iodoacetyl-LC-biotin**, researchers can tag proteins with reactive cysteines. These biotinylated proteins can then be enriched using avidin-based affinity chromatography and subsequently identified by mass spectrometry.

Probing Subcellular Proteomes and Signaling Pathways

The membrane-permeable nature of **Iodoacetyl-LC-biotin** allows for the labeling of proteins within intact cells and specific organelles.[\[2\]](#)[\[14\]](#) Studies have utilized this reagent to investigate the mitochondrial proteome and have shown that **Iodoacetyl-LC-biotin** can induce apoptotic events.[\[12\]](#) This suggests that covalent modification of specific mitochondrial proteins by electrophiles can trigger the apoptotic cascade. For instance, treatment of cells with **Iodoacetyl-LC-biotin** has been shown to cause the release of cytochrome c from the mitochondria, a key step in the intrinsic pathway of apoptosis.[\[12\]](#)

Simplified Apoptotic Pathway Induced by Electrophilic Stress

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Caption: **Iodoacetyl-LC-biotin** inducing apoptosis via mitochondrial protein modification.

Conclusion

Iodoacetyl-LC-biotin is a versatile and highly effective reagent for the specific labeling of sulfhydryl groups in proteins, peptides, and other molecules. Its well-defined reactivity, coupled with the strong and specific interaction between biotin and avidin/streptavidin, makes it an invaluable tool for a wide range of applications in life sciences research. From basic protein detection and purification to the sophisticated analysis of cellular signaling pathways, **Iodoacetyl-LC-biotin** continues to empower researchers in their quest to unravel the complexities of biological systems. Proper handling and adherence to optimized protocols are key to achieving reliable and reproducible results with this powerful biotinylation reagent.

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